4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline
Overview
Description
“4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles has been achieved by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of “4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline” consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Kavitha et al. (2016) explored the synthesis of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives using benzohydrazide. These compounds were characterized using various spectroscopic methods and tested for their antidiabetic, anti-inflammatory, and anticancer activities. This research indicates the potential of these compounds in the development of novel biologically active substances (Kavitha, Kannan, & Gnanavel, 2016).
Antimicrobial Activity
Another study by Kavitha et al. (2016) evaluated the in vitro antibacterial and antifungal activities of synthesized 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives. These compounds showed moderate to good antimicrobial activities against various bacterial and fungal strains, suggesting their potential use in antimicrobial therapies (Kavitha, Zulfareen, Kannan, & Gnanavel, 2016).
Natural Product Analogs and Antitumor Activity
Maftei et al. (2013) synthesized natural product analogs containing 1,2,4-oxadiazole rings and evaluated their antitumor activity against various cell lines. One of the compounds exhibited potent antitumor properties, demonstrating the potential of these derivatives in cancer therapy (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Synthetic Method Development
Tarasenko et al. (2017) developed a synthesis method for (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, which are promising monomers for polymerizations. This research contributes to the development of new synthetic pathways and materials in polymer chemistry (Tarasenko, Kofanov, Baikov, Krasovskaya, & Danilova, 2017).
Future Directions
Oxadiazoles, including “4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents .
properties
IUPAC Name |
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDKSGAHLMTNBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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